A Technical Guide to Spiro[2.3]hexan-4-amine hydrochloride: Synthesis, Properties, and Applications
A Technical Guide to Spiro[2.3]hexan-4-amine hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[2.3]hexan-4-amine hydrochloride, a unique spirocyclic amine, is a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to traditional scaffolds, enabling the exploration of novel chemical space and the development of potent and selective therapeutics. This in-depth technical guide provides a comprehensive overview of Spiro[2.3]hexan-4-amine hydrochloride, including its Chemical Abstracts Service (CAS) number, detailed physical and chemical properties, a plausible synthetic route with a step-by-step protocol, and its potential applications in the pharmaceutical industry.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning to spirocyclic scaffolds to overcome the limitations of traditional "flat" aromatic and heteroaromatic systems. Spirocycles, characterized by two rings sharing a single atom, introduce a defined three-dimensional geometry into a molecule. This structural feature can lead to enhanced binding affinity and selectivity for biological targets by presenting substituents in precise spatial orientations. The spiro[2.3]hexane framework, in particular, offers a unique combination of rigidity and conformational constraint, making it an attractive motif for the design of enzyme inhibitors, receptor modulators, and other biologically active compounds. The amine functionality at the 4-position of the spiro[2.3]hexane core provides a key handle for further chemical modification and incorporation into larger molecular frameworks.
Chemical Identity and Physical Properties
Spiro[2.3]hexan-4-amine hydrochloride is a white to off-white powder. Its unique structure and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2306264-06-0 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₂ClN | [1][6] |
| Molecular Weight | 133.62 g/mol | [4][6] |
| Appearance | Powder | [1] |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in water and methanol. | [7] |
| Storage Temperature | Room Temperature | [1] |
Note: Specific physical properties such as melting point and detailed solubility in a range of organic solvents are not widely reported in publicly available literature and would typically be determined experimentally.
Synthesis of Spiro[2.3]hexan-4-amine hydrochloride
A plausible and commonly employed synthetic strategy for the preparation of Spiro[2.3]hexan-4-amine hydrochloride involves a two-step sequence starting from the corresponding ketone, spiro[2.3]hexan-4-one. The key transformation is a reductive amination reaction.
Caption: Synthetic pathway for Spiro[2.3]hexan-4-amine hydrochloride.
Synthesis of the Precursor: Spiro[2.3]hexan-4-one
The synthesis of the ketone precursor, spiro[2.3]hexan-4-one, can be achieved through various methods reported in the chemical literature. One common approach involves the [2+2] cycloaddition of a suitable ketene with methylenecyclopropane. For a detailed protocol, researchers are encouraged to consult relevant synthetic organic chemistry literature.[8]
Experimental Protocol: Reductive Amination
This protocol describes the conversion of spiro[2.3]hexan-4-one to Spiro[2.3]hexan-4-amine hydrochloride via reductive amination using sodium cyanoborohydride.
Materials:
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Spiro[2.3]hexan-4-one
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Ammonium chloride (NH₄Cl)
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Sodium cyanoborohydride (NaBH₃CN)
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Methanol (MeOH), anhydrous
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Hydrochloric acid (HCl) solution in diethyl ether (e.g., 2 M)
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Diethyl ether (Et₂O)
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated aqueous NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Round-bottom flask
-
Magnetic stirrer
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Argon or nitrogen gas supply
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add spiro[2.3]hexan-4-one (1.0 eq).
-
Addition of Reagents: Add anhydrous methanol (to a concentration of ~0.2 M) to the flask, followed by ammonium chloride (5-10 eq). Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) until the solids are well suspended.
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Reductive Amination: Carefully add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirring suspension. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Handle in a well-ventilated fume hood.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 12-24 hours).
-
Work-up:
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Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with diethyl ether (3 x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Salt Formation:
-
Filter the dried organic solution and concentrate it under reduced pressure to obtain the free amine as an oil or a low-melting solid.
-
Dissolve the crude amine in a minimal amount of diethyl ether.
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To the stirred solution, add a solution of HCl in diethyl ether (1.1 eq) dropwise.
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A precipitate of Spiro[2.3]hexan-4-amine hydrochloride should form.
-
-
Purification:
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Collect the solid by vacuum filtration.
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Wash the solid with cold diethyl ether.
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Dry the product under vacuum to yield Spiro[2.3]hexan-4-amine hydrochloride.
-
Caption: Workflow for the reductive amination of spiro[2.3]hexan-4-one.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | m | 1H | CH-NH₃⁺ |
| ~2.0 - 2.4 | m | 4H | Cyclobutane CH₂ |
| ~0.5 - 1.0 | m | 4H | Cyclopropane CH₂ |
| ~8.0 - 9.0 | br s | 3H | -NH₃⁺ |
Solvent: D₂O or DMSO-d₆. Chemical shifts are approximate and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~50 | CH-NH₃⁺ |
| ~35 | Spiro-C |
| ~30 | Cyclobutane CH₂ |
| ~15 | Cyclopropane CH₂ |
Solvent: D₂O or DMSO-d₆. Chemical shifts are approximate and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 2800-3200 (broad) | N-H stretch (ammonium salt) |
| 2850-2960 | C-H stretch (aliphatic) |
| 1500-1600 | N-H bend (ammonium salt) |
Applications in Drug Development
Spiro[2.3]hexan-4-amine hydrochloride serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a nucleophilic center for a variety of chemical transformations, including:
-
Amide bond formation: Coupling with carboxylic acids to generate novel amides.
-
Reductive amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.
The rigid spiro[2.3]hexane core can be utilized to:
-
Probe binding pockets: The defined three-dimensional structure can help in mapping the topology of enzyme active sites or receptor binding domains.
-
Improve metabolic stability: The spirocyclic nature can block sites of metabolism, leading to improved pharmacokinetic properties.
-
Enhance potency and selectivity: The constrained conformation can lead to more specific interactions with the biological target, improving potency and reducing off-target effects.
Safety and Handling
Spiro[2.3]hexan-4-amine hydrochloride should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. As a general precaution, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. The reductive amination procedure involves toxic reagents and should be performed in a well-ventilated fume hood.
Conclusion
Spiro[2.3]hexan-4-amine hydrochloride is a valuable and versatile building block for the design and synthesis of novel, three-dimensional molecules for drug discovery. Its unique structural features provide a powerful tool for medicinal chemists to explore new areas of chemical space and to develop next-generation therapeutics with improved efficacy and safety profiles. This technical guide provides a foundational understanding of its properties and a practical approach to its synthesis, empowering researchers to incorporate this promising scaffold into their drug development programs.
References
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NextSDS. (n.d.). spiro[2.3]hexan-4-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]
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PubChem. (n.d.). Spiro[2.3]hexan-4-amine. Retrieved from [Link]
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